molecular formula C13H17NO3 B13038034 2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid

2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid

Cat. No.: B13038034
M. Wt: 235.28 g/mol
InChI Key: ADGKFVMBWIVTQL-UHFFFAOYSA-N
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Description

2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol This compound is characterized by the presence of an amino group, a phenyl ring substituted with a cyclopentyloxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid typically involves the reaction of 3-cyclopentyloxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the phenyl ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid is unique due to the presence of the cyclopentyloxy group on the phenyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-amino-2-(3-cyclopentyloxyphenyl)acetic acid

InChI

InChI=1S/C13H17NO3/c14-12(13(15)16)9-4-3-7-11(8-9)17-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,14H2,(H,15,16)

InChI Key

ADGKFVMBWIVTQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(C(=O)O)N

Origin of Product

United States

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